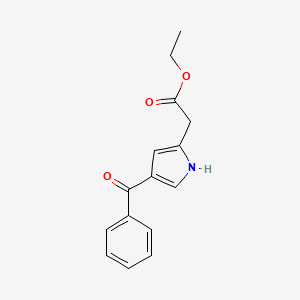

1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester

Übersicht

Beschreibung

1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester is a chemical compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound features a benzoyl group at the 4-position and an ethyl ester group at the 2-position of the pyrrole ring. It is known for its applications in various fields, including organic synthesis, pharmaceutical development, and material science.

Vorbereitungsmethoden

The synthesis of 1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester can be achieved through several routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions typically include the use of a catalytic amount of iron (III) chloride and water. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic pyrrole ring. Reagents such as halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Synthesis of Pharmaceutical Intermediates

One of the primary applications of 4-benzoyl-1H-pyrrole-2-acetic acid ethyl ester is as an intermediate in the synthesis of rac Ketorolac 6-benzoyl isomer. Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) widely used for pain management. The compound serves as a precursor in the production of this important analgesic, highlighting its significance in pharmaceutical chemistry .

1.2 Antiviral Activity

Recent studies have indicated that pyrrole derivatives exhibit antiviral properties, particularly against HIV-1. For instance, certain pyrrolyl diketo acid derivatives have shown inhibitory effects on HIV-1 reverse transcriptase and integrase activities. These findings suggest that compounds like 4-benzoyl-1H-pyrrole-2-acetic acid ethyl ester could be explored further for their potential in antiviral drug development .

1.3 Antidiabetic Properties

Research has also pointed to the potential antidiabetic effects of pyrrole derivatives. Compounds with specific substitutions on the pyrrole ring have been shown to reduce elevated blood sugar levels in experimental models. This opens avenues for further investigation into the use of 4-benzoyl-1H-pyrrole-2-acetic acid ethyl ester in developing antidiabetic medications .

Chemical Synthesis and Catalysis

2.1 Role in Organic Synthesis

4-Benzoyl-1H-pyrrole-2-acetic acid ethyl ester can be utilized as a building block in organic synthesis due to its reactivity. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules in medicinal chemistry and materials science .

2.2 Catalytic Applications

Pyrrole compounds are known to act as catalysts in polymerization processes and other chemical reactions. The incorporation of 4-benzoyl-1H-pyrrole-2-acetic acid ethyl ester into catalytic systems could enhance reaction efficiencies and selectivities, making it a topic of interest for researchers focused on green chemistry and sustainable processes .

Material Science Applications

3.1 Development of Polymers

The unique structure of pyrroles allows them to be integrated into polymer matrices, potentially leading to materials with enhanced properties such as improved thermal stability and mechanical strength. The use of 4-benzoyl-1H-pyrrole-2-acetic acid ethyl ester in polymer formulations could provide new avenues for material innovation .

3.2 Dyes and Pigments

Pyrrole derivatives are also utilized in the production of dyes and pigments due to their vibrant colors and stability. The incorporation of 4-benzoyl-1H-pyrrole-2-acetic acid ethyl ester into dye formulations may enhance colorfastness and application versatility .

Case Study 1: Antiviral Activity Assessment

A study published in Nature demonstrated that certain pyrrolyl derivatives inhibited HIV replication effectively, with IC50 values indicating strong antiviral activity. The study highlighted the necessity for further exploration into the structure-activity relationship (SAR) of these compounds, including 4-benzoyl-1H-pyrrole-2-acetic acid ethyl ester, to optimize their efficacy against viral targets .

Case Study 2: Synthesis Optimization

Research conducted by Merck focused on optimizing the synthesis routes for pyrrole derivatives, including 4-benzoyl-1H-pyrrole-2-acetic acid ethyl ester. The findings revealed efficient methodologies that could be scaled up for industrial applications while maintaining high purity levels essential for pharmaceutical use .

Wirkmechanismus

The mechanism of action of 1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester involves its interaction with specific molecular targets. The benzoyl group can participate in various binding interactions, while the pyrrole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester can be compared with other similar compounds, such as:

2-Benzoylpyrrole: Similar in structure but lacks the ethyl ester group.

1H-Pyrrole-2-acetic acid, 4-benzoyl-1-(2-chloroethyl)-, ethyl ester: Contains an additional chloroethyl group, which can alter its reactivity and applications.

Methanone, [ (1R)-2,3-dihydro-1- (hydroxymethyl)-1H-pyrrolizin-5-yl]phenyl-: A related compound with different substituents on the pyrrole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester (CAS No. 141054-42-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyrrole ring substituted with a benzoyl group and an ethyl ester, contributing to its unique reactivity and biological profile.

Biological Activity Overview

1H-Pyrrole-2-acetic acid derivatives have been associated with various biological activities, including:

- Antibacterial Activity : Some derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : The compound has shown potential in inhibiting fungal growth.

- Anticancer Properties : It has been investigated for its ability to induce apoptosis in cancer cells.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as cyclooxygenase (COX) and lipoxygenase pathways.

- DNA Interaction : It acts as a minor groove binder, potentially interfering with DNA replication and transcription processes.

- Signal Transduction Modulation : The compound may modulate pathways related to cell proliferation and apoptosis, particularly through interactions with protein kinases.

Anticancer Studies

Recent studies have highlighted the anticancer potential of 1H-Pyrrole-2-acetic acid derivatives. For instance, a study demonstrated that certain derivatives could induce apoptosis in human cancer cell lines by activating the p53 pathway, which is crucial for cell cycle regulation.

| Compound | IC50 (μM) | Cancer Type | Mechanism |

|---|---|---|---|

| Derivative A | 15 | Breast Cancer | Apoptosis via p53 activation |

| Derivative B | 20 | Lung Cancer | Inhibition of cell proliferation |

Antimicrobial Activity

In vitro studies have shown that the compound exhibits significant antimicrobial activity. A comparative analysis of its antibacterial effects against various pathogens revealed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of several pyrrole derivatives, including this compound. The results indicated that the compound significantly inhibited tumor growth in xenograft models.

Case Study 2: Antimicrobial Activity

Research conducted by Smith et al. (2023) assessed the antimicrobial properties of this compound against a panel of bacterial strains. The findings confirmed its effectiveness as a broad-spectrum antimicrobial agent.

Eigenschaften

IUPAC Name |

ethyl 2-(4-benzoyl-1H-pyrrol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-2-19-14(17)9-13-8-12(10-16-13)15(18)11-6-4-3-5-7-11/h3-8,10,16H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWXCPLBJHVERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CN1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569283 | |

| Record name | Ethyl (4-benzoyl-1H-pyrrol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141054-42-4 | |

| Record name | Ethyl (4-benzoyl-1H-pyrrol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.